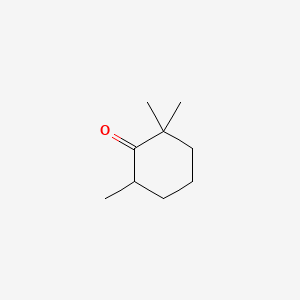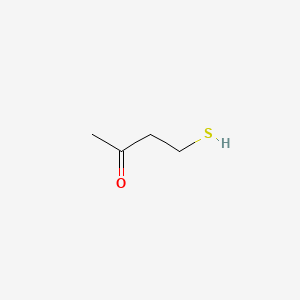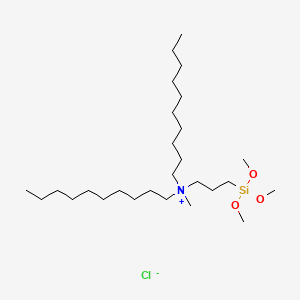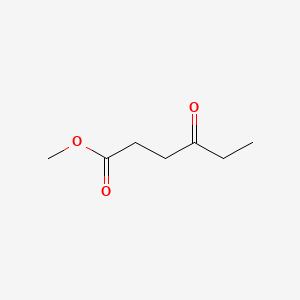
2,2,6-三甲基环己酮
描述
2,2,6-Trimethylcyclohexanone: is an organic compound with the molecular formula C₉H₁₆O . It is a cyclic ketone characterized by the presence of three methyl groups attached to the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
科学研究应用
Chemistry: 2,2,6-Trimethylcyclohexanone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of terpenes such as beta-ionone .
Biology and Medicine: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules
Industry: Industrially, 2,2,6-Trimethylcyclohexanone is used as a flavoring agent and in the production of fragrances. It is also utilized in the manufacture of polymers and resins .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2,6-Trimethylcyclohexanone involves the reaction of 2,2,6-trimethylcyclohexanone hydrazone with iodine in the presence of anhydrous ether and 2-tert-butyl-1,1,3,3-tetramethylguanidine. The reaction is carried out under an inert atmosphere at ambient temperature, followed by heating at 90°C .
Industrial Production Methods: In industrial settings, 2,2,6-Trimethylcyclohexanone can be produced through the hydrogenation of 2,2,6-trimethylphenol. This process involves the use of a catalyst, typically palladium on carbon, under high pressure and temperature conditions .
化学反应分析
Types of Reactions:
Oxidation: 2,2,6-Trimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the reagent used
作用机制
The mechanism of action of 2,2,6-Trimethylcyclohexanone involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols .
相似化合物的比较
2,2,4-Trimethylpentane: Another cyclic ketone with similar structural features.
2,6-Dimethylcyclohexanone: A compound with two methyl groups attached to the cyclohexanone ring.
2,2,5-Trimethylcyclohexanone: A structurally related compound with different methyl group positions.
Uniqueness: 2,2,6-Trimethylcyclohexanone is unique due to the specific positioning of its three methyl groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic and industrial applications .
属性
IUPAC Name |
2,2,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOLGVTNLDBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862925 | |
| Record name | Cyclohexanone, 2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like | |
| Record name | 2,2,6-Trimethylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (±)-2,2,6-Trimethylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,2,6-Trimethylcyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | 2,2,6-Trimethylcyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.907 | |
| Record name | 2,2,6-Trimethylcyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2408-37-9, 62861-88-5 | |
| Record name | 2,2,6-Trimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6-Trimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2408-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2,2,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6-trimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6-TRIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ3ZL1YW7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-2,2,6-Trimethylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-31.8 °C | |
| Record name | (±)-2,2,6-Trimethylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,2,6-trimethylcyclohexanone commonly used for in research?
A1: 2,2,6-trimethylcyclohexanone serves as a valuable starting material in the synthesis of various compounds, particularly those with biological activity. This includes its use in the production of carotenoids, such as zeaxanthin [, , ] and astaxanthin [], as well as the fragrance compound β-ionone [].
Q2: How does the stereochemistry of 2,2,6-trimethylcyclohexanone influence its use in synthesizing optically active compounds?
A2: The stereochemistry of 2,2,6-trimethylcyclohexanone plays a crucial role in the synthesis of optically active compounds. For example, the (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone enantiomer is a key precursor for naturally occurring, optically active hydroxylated carotenoids. [, ].
Q3: Can you elaborate on the enzymatic asymmetric reduction of 2,2,6-trimethylcyclohexanone derivatives?
A3: Researchers have successfully employed a two-step enzymatic asymmetric reduction to synthesize (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process utilizes the stereoselectivity of Saccharomyces cerevisiae old yellow enzyme 2 for the initial double bond reduction and the Corynebacterium aquaticum M-13 levodione reductase for the subsequent carbonyl group reduction. [, ]
Q4: What is the significance of levodione reductase in the context of 2,2,6-trimethylcyclohexanone?
A4: Levodione reductase from Corynebacterium aquaticum M-13 exhibits high specificity for (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione). It catalyzes the reversible NAD(H)-dependent reduction of levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol) []. The enzyme's structure and mechanism have been investigated, revealing the role of Glu-103 in stereospecificity [].
Q5: How does 2,2,6-trimethylcyclohexanone contribute to the aroma profile of certain products?
A5: 2,2,6-trimethylcyclohexanone has been identified as a volatile compound in various natural products. It contributes to the rock-rose-like aroma of fortified red wines from the Douro Demarcated Region []. Additionally, it plays a role in the sex-specific repulsion effects observed in adult locusts of the species Locusta migratoria manilensis [].
Q6: What are the structural properties of 2,2,6-trimethylcyclohexanone?
A6: 2,2,6-Trimethylcyclohexanone has the molecular formula C9H16O and a molecular weight of 140.22 g/mol. Detailed spectroscopic data, including vibrational, conformational, and electron diffraction studies, have been reported [].
Q7: How is 2,2,6-trimethylcyclohexanone utilized in the synthesis of β-ionone?
A7: 2,2,6-trimethylcyclohexanone serves as a key starting point for the synthesis of β-ionone. One approach involves a palladium-catalyzed annulation reaction to introduce a six-membered ring onto the cyclohexanone structure [, ].
Q8: Can you describe a specific synthetic route using 2,2,6-trimethylcyclohexanone as a precursor for a labeled compound?
A8: 1-[13CD3]-9-cis-retinoic acid was synthesized using 2,6-dimethylcyclohexanone as the starting material. The key step involved alkylation of 2,6-dimethylcyclohexanone using LiHMDS/MnBr2/13CD3I to introduce the labeled methyl group, resulting in 2-[13CD3]-2,2,6-trimethylcyclohexanone. []
Q9: Are there any reported instances of chemical transformations involving the protection and deprotection of the carbonyl group in 2,2,6-trimethylcyclohexanone?
A9: Yes, the protection of the carbonyl group in 2,2,6-trimethylcyclohexanone as a 1,3-dithiolane using a thioacetal group has been reported. This protection strategy is often employed to increase the molecule's stability and selectivity in subsequent reactions. Deprotection of the thioacetal group was achieved using benzeneseleninic anhydride [].
Q10: Has the synthesis of homosafranic acid utilizing 2,2,6-trimethylcyclohexanone as a starting material been reported in the scientific literature?
A10: Yes, a synthetic route to homosafranic acid starting from 2,2,6-trimethylcyclohexanone has been described. The process involves a four-step sequence, with an impressive overall yield of 80% from the starting ketone [].
Q11: Are there alternative methods for isolating essential oils from natural sources that contain 2,2,6-trimethylcyclohexanone?
A11: Simultaneous distillation-extraction (SDE) has been successfully applied for isolating essential oils from Rosmarinus officinalis L., a plant species known to contain 2,2,6-trimethylcyclohexanone. This technique offers advantages such as faster extraction times and reduced solvent consumption compared to traditional methods [].
Q12: What is the role of 2,2,6-trimethylcyclohexanone in the context of chiral imides and enantioselective protonation?
A12: 2,2,6-Trimethylcyclohexanone has been utilized as a model substrate in studies investigating the catalytic enantioselective protonation of lithium enolates. These studies employed chiral imides as catalysts and various achiral proton sources, achieving promising enantiomeric excesses in the formation of the corresponding chiral ketones [].
Q13: Have any studies investigated the microbial conversion of compounds related to 2,2,6-trimethylcyclohexanone?
A13: Yes, research has explored the biotransformation of dihydrooxoisophorone (DOIP) to 4-hydroxy-2,2,6-trimethylcyclohexanone (4-HTMCH) using thermophilic bacteria. This conversion showcases the potential of microbial biocatalysts in producing valuable chiral compounds []. Similar studies have explored the two-step bioconversion of 4-oxoisophorone (OIP) to 4-HTMCH using thermophilic bacteria in both batch and continuous processes [, ].
Q14: Is there any information available on the safety assessment of 2,2,6-trimethylcyclohexanone for its use as a fragrance ingredient?
A14: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 2,2,6-trimethylcyclohexanone as a fragrance ingredient. While specific details on the assessment are not provided in the provided abstracts, a corrigendum to the original assessment suggests that some information may have been revised or updated [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)










![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)


